(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4S. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methylsulfonylmethyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, such as 2-fluoro-4-((methylsulfonyl)methyl)iodobenzene.
Borylation Reaction: The aryl halide undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted fluoro derivatives.
Scientific Research Applications
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid can be compared with other similar boronic acids:
2-Fluoro-4-methylphenylboronic acid: Similar structure but lacks the methylsulfonyl group, resulting in different reactivity and applications.
4-(Methanesulfonyl)phenylboronic acid: Similar structure but lacks the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-methanesulfonylphenylboronic acid: Very similar structure, used in similar applications but may have different reactivity due to subtle structural differences.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
[2-fluoro-4-(methylsulfonylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4S/c1-15(13,14)5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEHWASMGRWGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CS(=O)(=O)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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